molecular formula C17H23NO4 B4531647 N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide

Cat. No.: B4531647
M. Wt: 305.4 g/mol
InChI Key: AWSCIGNOARBASF-HOTGVXAUSA-N
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Description

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide is a complex organic compound with a unique structure that includes a benzamide core, an ethyl group, and a hydroxyoxolan ring

Properties

IUPAC Name

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-4-18(15-10-21-11-16(15)19)17(20)13-6-5-7-14(8-13)22-9-12(2)3/h5-8,15-16,19H,2,4,9-11H2,1,3H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSCIGNOARBASF-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1COCC1O)C(=O)C2=CC(=CC=C2)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1COC[C@@H]1O)C(=O)C2=CC(=CC=C2)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid with an amine, such as ethylamine, under acidic conditions.

    Introduction of the Hydroxyoxolan Ring: The hydroxyoxolan ring is introduced through a cyclization reaction involving a suitable diol and a catalyst.

    Attachment of the 2-Methylprop-2-enoxy Group: The final step involves the attachment of the 2-methylprop-2-enoxy group through an etherification reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the oxolan ring can be oxidized to form a ketone.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-ethylbenzamide: A simpler analog without the hydroxyoxolan ring and 2-methylprop-2-enoxy group.

    N-ethyl-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of the hydroxyoxolan ring.

    N-ethyl-N-(3-hydroxypropyl)benzamide: Contains a hydroxypropyl group instead of the hydroxyoxolan ring.

Uniqueness

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide

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